Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817074
InChI: InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C11H15ClN2O2S
Molecular Weight: 274.77 g/mol

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC15817074

Molecular Formula: C11H15ClN2O2S

Molecular Weight: 274.77 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate -

Specification

Molecular Formula C11H15ClN2O2S
Molecular Weight 274.77 g/mol
IUPAC Name ethyl 1-(4-chloro-1,3-thiazol-2-yl)piperidine-4-carboxylate
Standard InChI InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3
Standard InChI Key GPWNQZQRXLQFIV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=NC(=CS2)Cl

Introduction

Chemical Identity and Structural Features

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate belongs to the class of piperidine carboxylate esters, which are pivotal intermediates in medicinal chemistry. The compound’s structure comprises:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • 4-Chlorothiazole substituent: A five-membered aromatic ring containing sulfur, nitrogen, and chlorine at the 4-position.

  • Ethyl ester group: A carboxylate ester functional group at the 4-position of the piperidine ring.

Molecular and Spectroscopic Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₁₁H₁₅ClN₂O₂S
Molecular weight274.77 g/mol
Purity≥98%
Boiling pointNot reported
Melting pointNot reported

The absence of reported melting/boiling points suggests limited characterization in public literature. Infrared (IR) spectroscopy would likely show stretches for ester C=O (~1730 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-Cl (~750 cm⁻¹). Nuclear magnetic resonance (NMR) data (unavailable in sources) could be inferred:

  • ¹H NMR: Signals for piperidine protons (δ 1.5–3.5 ppm), ethyl ester (δ 1.2–4.1 ppm), and thiazole protons (δ 7.0–8.0 ppm).

  • ¹³C NMR: Peaks for ester carbonyl (~170 ppm), thiazole carbons (~120–150 ppm), and piperidine carbons (~20–60 ppm).

Synthesis and Manufacturing

Industrial Production Challenges

Scalability issues include:

  • Purification: Chromatography or crystallization required to achieve ≥98% purity .

  • Byproduct formation: Competing reactions during thiazole substitution may generate undesired isomers.

Comparative Analysis with Analogous Compounds

To contextualize Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate, consider the following analogs:

CompoundKey DifferencesBioactivity
Ethyl 4-piperidinecarboxylate Lacks thiazole substituentIntermediate in drug synthesis
Umeclidinium bromide Larger substituents (diphenyl)Anticholinergic agent
Ethyl 1-(6-aminopyridazin-3-yl)...Pyridazine vs. thiazoleGlutaminase inhibition

The chlorothiazole group likely confers greater electrophilicity compared to aminopyridazine analogs, altering target selectivity.

Future Research Directions

  • Synthetic optimization: Develop one-pot methods to reduce purification steps.

  • Bioactivity screening: Evaluate antimicrobial, anticancer, and anti-inflammatory properties.

  • Structural modifications: Explore replacing chlorine with other halogens to modulate reactivity.

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